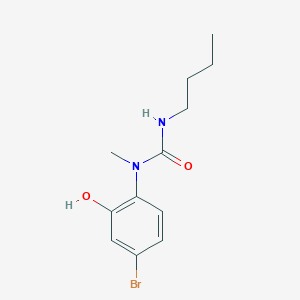![molecular formula C22H36SSn B14307411 Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane CAS No. 114245-12-4](/img/structure/B14307411.png)
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to a butadiene moiety substituted with a phenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane typically involves the reaction of tributylstannane with a suitable precursor containing the 4-(phenylsulfanyl)buta-2,3-dien-2-yl moiety. One common method involves the use of a Grignard reagent or an organolithium compound to introduce the butadiene moiety, followed by the addition of tributylstannane under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can participate in reduction reactions, often facilitated by radical initiators.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as tributyltin hydride or other organotin hydrides.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of deoxygenated products .
科学的研究の応用
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane involves its ability to participate in radical reactions. The tin atom in the compound can facilitate the formation of radicals, which then undergo various transformations. The phenylsulfanyl group can also interact with other molecules, influencing the overall reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
Tributylstannane: A simpler organotin compound used in similar radical reactions.
Tributyl[4-(2-butyl-octyl)-thiophen-2-yl]stannane: Another organotin compound with a thiophene moiety.
Tributyl[4-(1,2,2-triphenylethenyl)phenyl]stannane: An organotin compound with a triphenylethenyl group.
Uniqueness
Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-yl]stannane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts .
特性
CAS番号 |
114245-12-4 |
|---|---|
分子式 |
C22H36SSn |
分子量 |
451.3 g/mol |
InChI |
InChI=1S/C10H9S.3C4H9.Sn/c1-2-3-9-11-10-7-5-4-6-8-10;3*1-3-4-2;/h4-9H,1H3;3*1,3-4H2,2H3; |
InChIキー |
AEAWQOABDYUCHR-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C=CSC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)

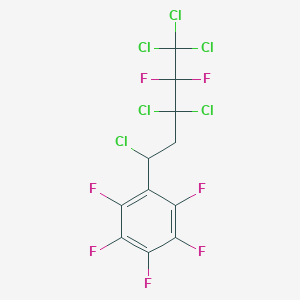


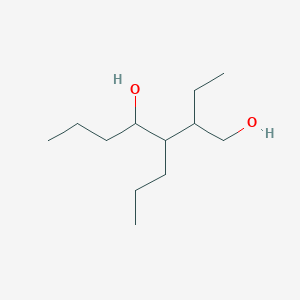
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
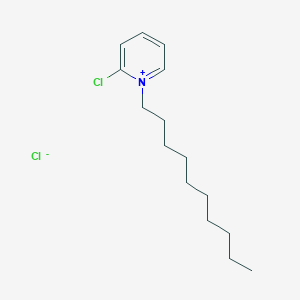

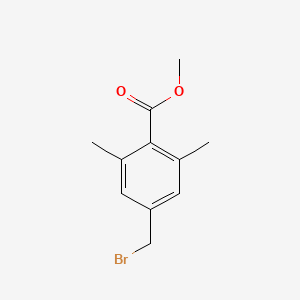
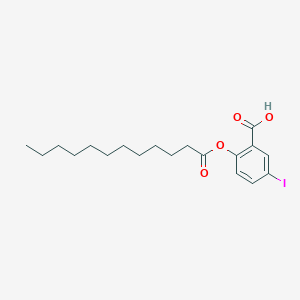
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
